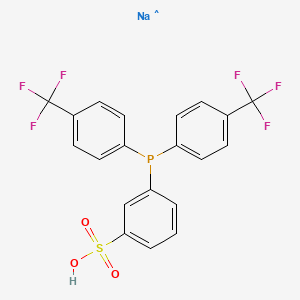

p-DAN2PHOS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

p-DAN2PHOS is a phosphine ligand known for its application in various catalytic processes. Phosphine ligands are essential in organometallic chemistry and homogeneous catalysis due to their ability to stabilize metal centers and facilitate various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of p-DAN2PHOS typically involves the reaction of appropriate phosphine precursors with specific organic compounds under controlled conditions. For instance, one common method involves the reaction of a phosphine with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

p-DAN2PHOS undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or peroxides, often under mild conditions.

Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.

Substitution: Halides or other leaving groups are replaced using nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine hydrides. Substitution reactions often result in the formation of new phosphine derivatives .

Applications De Recherche Scientifique

p-DAN2PHOS has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.

Biology: Employed in the synthesis of biologically active compounds and as a tool in biochemical studies.

Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Mécanisme D'action

The mechanism by which p-DAN2PHOS exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles .

Comparaison Avec Des Composés Similaires

Similar Compounds

P-Phos: Another phosphine ligand with similar applications but different structural features.

Xantphos: Known for its wide bite angle, making it suitable for specific catalytic processes.

BINAP: A well-known chiral phosphine ligand used in asymmetric synthesis

Uniqueness

p-DAN2PHOS is unique due to its specific structural features that provide distinct electronic and steric properties, making it highly effective in certain catalytic applications. Its ability to form stable complexes with a variety of metal centers and its versatility in different reaction conditions set it apart from other similar compounds .

Activité Biologique

p-DAN2PHOS is a bidentate phosphine ligand notable for its unique trifluoromethylated sulfonated structure, which plays a significant role in various biological and chemical processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

This compound features a central phosphorus atom bonded to two aryl groups and functional groups that enhance its reactivity. The trifluoromethyl and sulfonate groups contribute to its electronic properties, making it an effective ligand in coordination chemistry.

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₁₃F₃O₃PS |

| Molecular Weight | 333.29 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Ligand Type | Bidentate phosphine ligand |

The biological activity of this compound is primarily attributed to its ability to stabilize transition metal complexes, particularly with palladium. This stabilization enhances the catalytic activity of these metals in various reactions, including:

- Hydrogenation

- Cross-coupling reactions

- Hydroformylation

The mechanism involves the formation of stable complexes that create favorable environments for catalytic reactions to occur, thereby increasing reaction rates and selectivity.

Applications in Biological Research

This compound is utilized in several areas of biological research:

- Enzyme Mechanisms: It aids in studying enzyme mechanisms by serving as a probe for protein-ligand interactions.

- Drug Discovery: Its ability to modulate enzyme activity makes it a valuable tool for designing new therapeutic agents.

- Biochemical Assays: The compound's unique properties allow for the development of novel assays that can measure biological activity with high precision.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction between this compound and various enzymes involved in metabolic pathways. The results demonstrated that this compound could effectively inhibit specific enzyme activities, leading to a decrease in substrate conversion rates. This inhibition was attributed to the formation of stable enzyme-ligand complexes.

Case Study 2: Therapeutic Applications

Research has shown that this compound exhibits potential as an anti-inflammatory agent. In vitro studies indicated that it could suppress the activation of NF-κB, a key regulator of inflammatory responses. The compound reduced pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar phosphine ligands:

| Ligand | Structure | Activity |

|---|---|---|

| Danphos | Phosphine with different functional groups | Moderate catalytic activity |

| TPPTS | Triphenylphosphine sulfonate | Effective in aqueous-phase catalysis |

| Trifluoromethylated phosphines | Lacks sulfonate groups | Limited electronic tuning capabilities |

This compound stands out due to its combination of trifluoromethyl and sulfonate groups, which provide enhanced electronic and steric properties compared to other ligands.

Propriétés

Formule moléculaire |

C20H13F6NaO3PS |

|---|---|

Poids moléculaire |

501.3 g/mol |

InChI |

InChI=1S/C20H13F6O3PS.Na/c21-19(22,23)13-4-8-15(9-5-13)30(16-10-6-14(7-11-16)20(24,25)26)17-2-1-3-18(12-17)31(27,28)29;/h1-12H,(H,27,28,29); |

Clé InChI |

PTYRAYYPLXIWNB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.